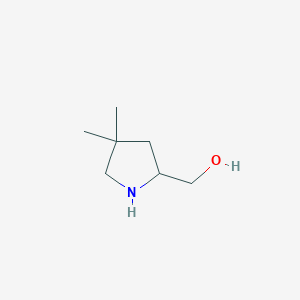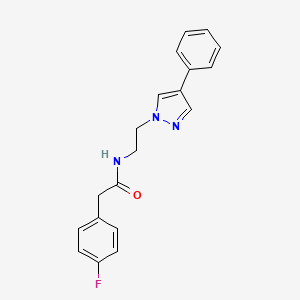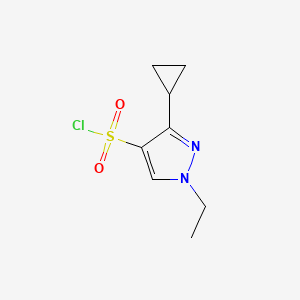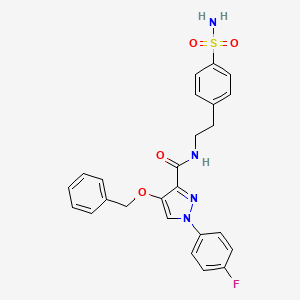
(4,4-Dimethylpyrrolidin-2-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4,4-Dimethylpyrrolidin-2-YL)methanol” is an organic compound with the molecular formula C7H15NO. It has a molecular weight of 129.2 . It is also known as DM-pyrrolidine. The compound appears as an oil at room temperature .
Molecular Structure Analysis
The InChI code for “(4,4-Dimethylpyrrolidin-2-YL)methanol” is 1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Two of the carbon atoms are substituted with methyl groups (CH3), and one of the carbon atoms is bonded to a methanol group (CH2OH).Aplicaciones Científicas De Investigación
1. Catalysis in Ethylene Oligomerization
(4,4-Dimethylpyrrolidin-2-YL)methanol is used in the synthesis of nickel complexes with bidentate N,O-type ligands. These complexes have been shown to be effective in the catalytic oligomerization of ethylene, producing mostly dimers and trimers. This application is significant in the field of polymer chemistry and materials science (Kermagoret & Braunstein, 2008).
2. Organocatalysis in Enantioselective Michael Addition
The compound is involved in the enantioselective Michael addition of malonate esters to nitroolefins. This process, facilitated by derivatives of (4,4-Dimethylpyrrolidin-2-YL)methanol, is important in the production of chiral compounds, which are valuable in pharmaceutical research and development (Lattanzi, 2006).
3. Catalysis in Alkynylation of Cyclic Imines
This compound is also used in catalytic systems for the enantioselective addition of terminal alkynes to cyclic imines, resulting in chiral propargylic sulfamidates. Such processes are crucial in the synthesis of complex molecules for pharmaceuticals and agrochemicals (Munck et al., 2017).
4. Synthesis of Dimethyl Sulfomycinamate
In the synthesis of dimethyl sulfomycinamate, a component of the sulfomycin family of antibiotics, (4,4-Dimethylpyrrolidin-2-YL)methanol derivatives play a crucial role. The compound's application in this context underlines its importance in medicinal chemistry and drug development (Bagley et al., 2005).
5. Dehydration Catalyst in Dimethyl Ether Synthesis
The compound has been studied in the context of catalysis for methanol dehydration, particularly in the synthesis of dimethyl ether, a potential eco-friendly fuel. Its role in such environmentally significant applications highlights its importance in green chemistry and sustainable technologies (Ramos et al., 2005).
Propiedades
IUPAC Name |
(4,4-dimethylpyrrolidin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)3-6(4-9)8-5-7/h6,8-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIQDHXAMYMRRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Dimethylpyrrolidin-2-YL)methanol | |
CAS RN |
1073283-04-1 |
Source


|
| Record name | (4,4-dimethylpyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)





![3,4,5-trimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2370644.png)

![2-(3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2370646.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2370647.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2370648.png)